molecular formula C7H11NO<br>C6H11-N=C=O<br>C7H11NO B146478 Cyclohexyl isocyanate CAS No. 3173-53-3

Cyclohexyl isocyanate

Cat. No. B146478
Key on ui cas rn: 3173-53-3
M. Wt: 125.17 g/mol
InChI Key: KQWGXHWJMSMDJJ-UHFFFAOYSA-N
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Patent
US04587056

Procedure details

The carbonylation reaction is conducted in the same manner as in Example 1 except that 25 mmol of cyclohexylamine, 86 g of α-naphthol, 1.5 g of Rh/C having 5% Rh carried on activated charcoal and 1 mmol of tetraethylammonium iodide are employed. As a result, the yields of cyclohexyl isocyanate and α-naphthyl cyclohexyl carbamate are 58% and 10%, respectively.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]1([OH:18])C2C(=CC=CC=2)C=CC=1.C>[I-].C([N+](CC)(CC)CC)C.[Rh]>[CH:1]1([N:7]=[C:8]=[O:18])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
1 mmol
Type
catalyst
Smiles
[I-].C(C)[N+](CC)(CC)CC
Step Five
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The carbonylation reaction

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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